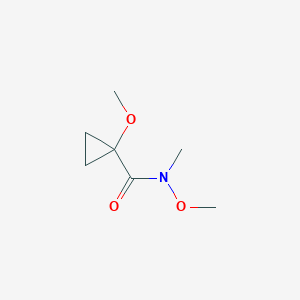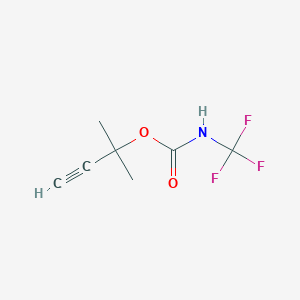
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. It is also known by its chemical formula, C8H9F3NO2, and has a molecular weight of 215.16 g/mol.
Mechanism Of Action
The mechanism of action of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the binding of the compound to the active site of acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This increased level of acetylcholine can lead to enhanced neurotransmission and improved cognitive function.
Biochemical And Physiological Effects
Studies have shown that 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate can improve cognitive function and memory in animal models. It has also been found to have potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase is a common target for Alzheimer's drugs. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for smaller doses to be used, reducing the risk of toxicity. However, one limitation is the potential for off-target effects, as acetylcholinesterase is not the only enzyme that can be inhibited by this compound.
Future Directions
There are several future directions for research on 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate. One area of interest is its potential applications in the treatment of Alzheimer's disease, as mentioned earlier. Another area of research could be the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Additionally, the mechanism of action of this compound could be further explored to better understand its effects on the nervous system.
Synthesis Methods
The synthesis of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
Scientific Research Applications
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
properties
CAS RN |
130138-79-3 |
|---|---|
Product Name |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C7H8F3NO2/c1-4-6(2,3)13-5(12)11-7(8,9)10/h1H,2-3H3,(H,11,12) |
InChI Key |
IOLPVKLBQJLDCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(F)(F)F |
Canonical SMILES |
CC(C)(C#C)OC(=O)NC(F)(F)F |
synonyms |
Carbamic acid, (trifluoromethyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



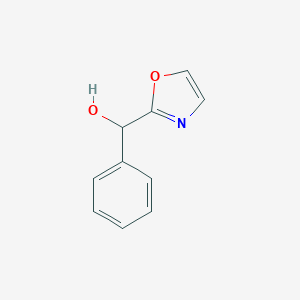
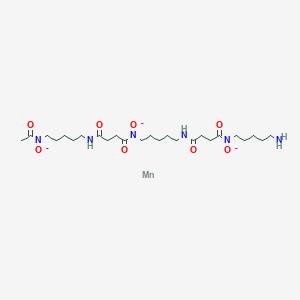
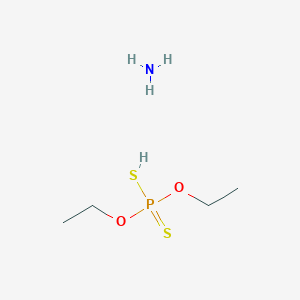
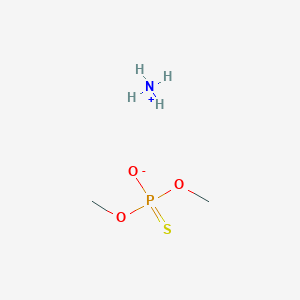
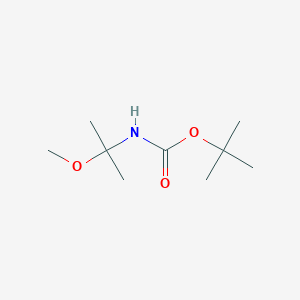
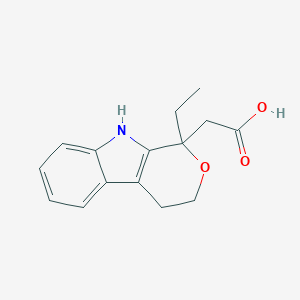
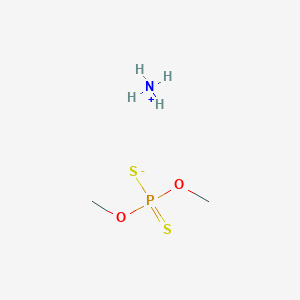
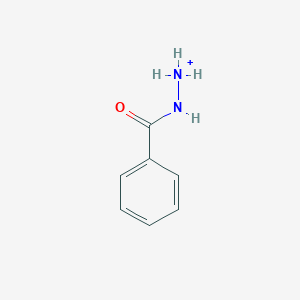
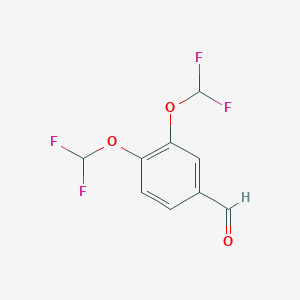
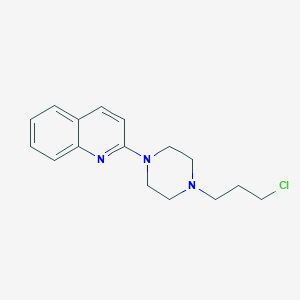
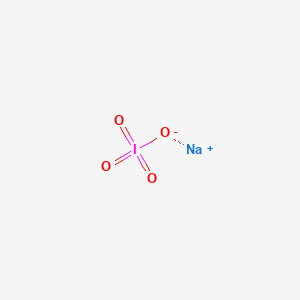
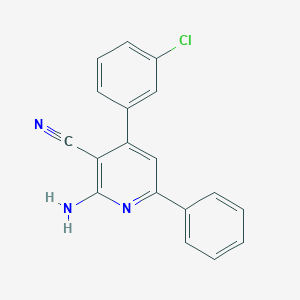
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
